

Addressing skipped wells in Colistin b broth microdilution assays

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Compound of Interest

Compound Name: Colistin b

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Technical Support Center: Colistin Broth Microdilution Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with **colistin** broth microdilution (BMD) assays, with a specific focus on the phenomenon of "skipped wells."

Troubleshooting Guide: Skipped Wells

Question: What are "skipped wells" in a **colistin** broth microdilution assay?

Answer:

"Skipped wells" refer to a phenomenon observed during broth microdilution susceptibility testing where there is no visible bacterial growth in one or more wells at an intermediate antibiotic concentration, while growth is observed in wells with higher concentrations.^{[1][2]} This can complicate the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth.

A visual representation of a skipped well is provided below:

Caption: Example of a skipped well in a **colistin** BMD assay.

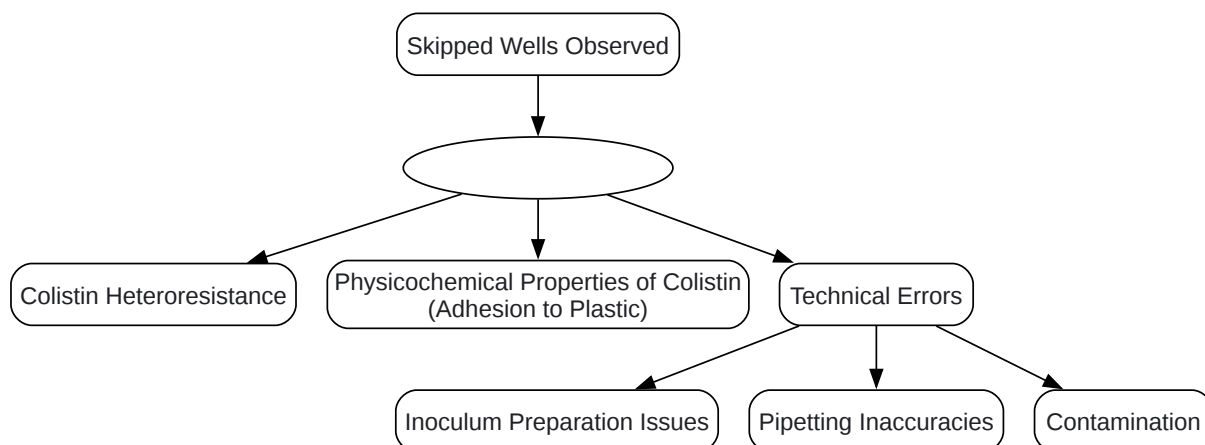
Question: What are the potential causes of skipped wells in my **colistin BMD** assay?

Answer:

The exact cause of skipped wells is not always clear, but several factors are thought to contribute to this phenomenon:

- **Colistin Heteroresistance:** This is a primary suspect. Heteroresistance is the presence of a subpopulation of bacteria within a larger, susceptible population that exhibits resistance to the antibiotic.^{[3][4]} These resistant subpopulations may be able to grow at higher colistin concentrations, leading to the appearance of skipped wells.
- **Physicochemical Properties of Colistin:** Colistin is a cationic polypeptide that can adhere to the plastic surfaces of microtiter plates.^{[2][5][6]} This binding can reduce the effective concentration of colistin in the wells, potentially leading to inconsistent results and the appearance of skipped wells.
- **Technical Errors:**
 - **Inoculum Preparation:** An improperly prepared or non-homogenous bacterial suspension can lead to an uneven distribution of bacteria in the wells.
 - **Pipetting Inaccuracies:** Errors in pipetting the antibiotic dilutions or the bacterial inoculum can result in incorrect concentrations in the wells.
 - **Contamination:** Contamination of the wells with other microorganisms can lead to unexpected growth patterns.^[7]
- **Spontaneous Mutations:** The occurrence of spontaneous mutations leading to resistance during the incubation period can also contribute to this phenomenon.

Below is a diagram illustrating the potential causes:



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Caption: Potential causes of the skipped well phenomenon.

Question: How should I interpret the results of a **colistin BMD** assay when I observe skipped wells?

Answer:

The interpretation depends on the number of skipped wells observed:

- One Skipped Well: If only a single skipped well is observed, it is generally recommended to disregard it and determine the MIC as the lowest concentration with no visible growth.^[3]
- Multiple Skipped Wells: If multiple skipped wells are present, the result should be considered questionable, and the test should be repeated for confirmation.^{[1][3]}

A troubleshooting workflow for addressing skipped wells is outlined below:

Caption: Troubleshooting decision tree for skipped wells.

Frequently Asked Questions (FAQs)

Q1: How common is the skipped well phenomenon in **colistin BMD** assays?

A1: The frequency can vary depending on the bacterial species and isolates being tested. A study on *Klebsiella pneumoniae* reported that a substantial portion (18.4%) of initial isolates had undetermined MICs due to issues that included the presence of multiple skipped wells (7.8%) or a combination of discordance between replicates and skipped wells (9.2%).[\[1\]](#)

Issue	Percentage of Isolates with Undetermined MICs
Multiple Skipped Wells	7.8%
Discordance between replicates and skipped wells	9.2%
Total including skipped wells	17.0%
Data adapted from a study on 141 <i>K. pneumoniae</i> clinical isolates. [1]	

Q2: Are there specific bacterial species that are more prone to exhibiting skipped wells with colistin?

A2: While not exclusively limited to one species, the phenomenon of skipped wells and heteroresistance with colistin has been frequently reported in studies involving *Klebsiella pneumoniae*, *Acinetobacter baumannii*, and *Pseudomonas aeruginosa*.[\[8\]](#)[\[9\]](#)

Q3: Can the type of microtiter plate used affect the results of a **colistin BMD** assay?

A3: Yes, the material of the microtiter plate can influence the results. Colistin's cationic nature leads to its adherence to polystyrene, the material commonly used for microtiter plates.[\[2\]](#)[\[5\]](#) This can reduce the bioavailable concentration of the drug. While CLSI and EUCAST do not recommend the use of surfactants like Polysorbate-80 to prevent this binding due to potential synergistic effects, being aware of this property is crucial for understanding potential variability.[\[5\]](#)

Q4: What is the recommended reference method for colistin susceptibility testing?

A4: The joint CLSI-EUCAST Polymyxin Breakpoints Working Group recommends broth microdilution (BMD) as the reference (gold standard) method for colistin susceptibility testing. [5][10][11][12] Other methods like disk diffusion and gradient diffusion tests are not recommended due to high rates of error and poor reproducibility for colistin. [5][6]

Q5: What quality control (QC) strains should be used for **colistin BMD** assays?

A5: Recommended QC strains include *Escherichia coli* ATCC® 25922™ and *Pseudomonas aeruginosa* ATCC® 27853™. EUCAST also advises the inclusion of a colistin-resistant strain, such as *E. coli* NCTC 13846 (*mcr-1* positive), to ensure the assay can accurately detect resistance. [5]

Experimental Protocol: Colistin Broth Microdilution (BMD)

This protocol is a summary based on guidelines from organizations like CLSI and EUCAST.

1. Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Colistin sulfate reference powder
- Sterile 96-well microtiter plates
- Bacterial isolates for testing
- QC strains (*E. coli* ATCC 25922, *P. aeruginosa* ATCC 27853)
- 0.9% sterile saline
- 0.5 McFarland turbidity standard
- Sterile reagent reservoirs and multichannel pipettes

2. Preparation of Colistin Stock Solution:

- Prepare a stock solution of colistin sulfate in sterile distilled water (e.g., at 1280 mg/L).

- Dispense into small aliquots and store at -70°C or below.[6]

3. Inoculum Preparation:

- From a fresh (18-24 hour) culture on a non-selective agar plate, pick several colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well of the microtiter plate.[6]

4. Preparation of Microtiter Plates:

- Perform serial two-fold dilutions of the colistin stock solution in CAMHB directly in the microtiter plates. The typical final concentration range is 0.06 to 64 mg/L.
- The final volume in each well should be 100 μ L.
- Include a growth control well (no colistin) and a sterility control well (no bacteria).

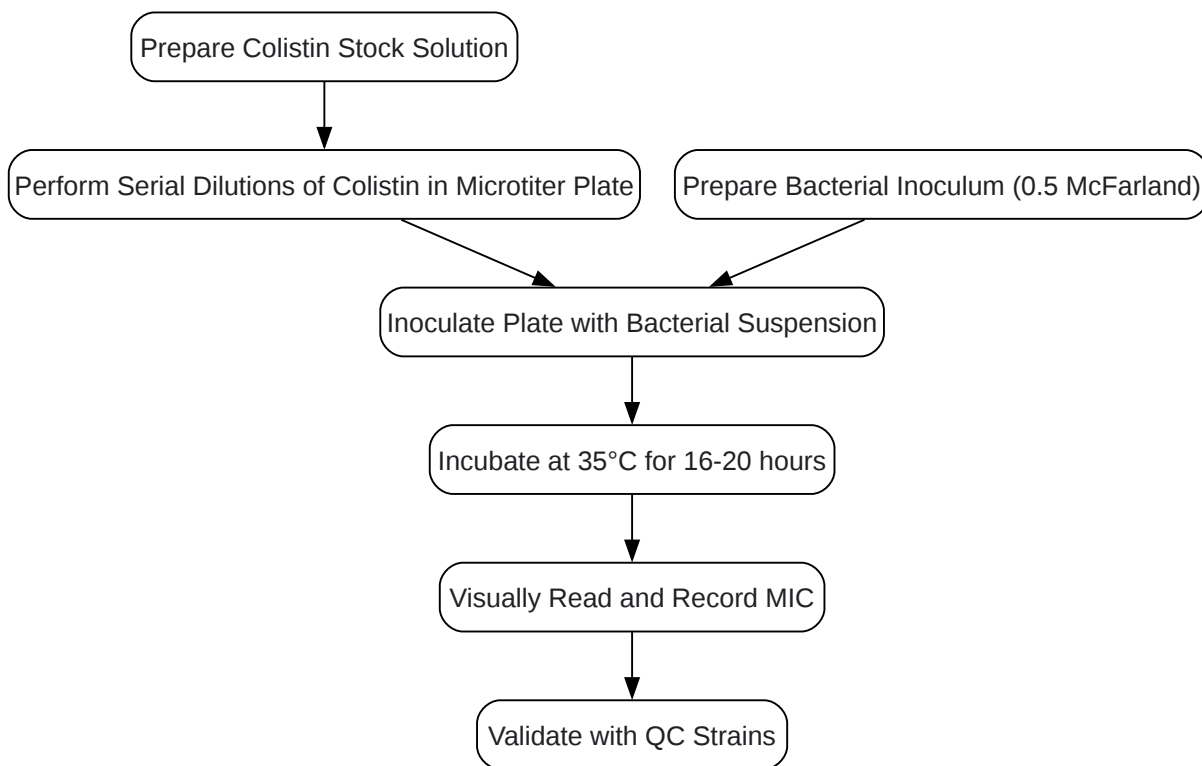
5. Inoculation and Incubation:

- Add the prepared bacterial inoculum to each well (except the sterility control).
- Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.

6. Reading and Interpreting Results:

- Visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of colistin that completely inhibits visible growth.
- The results for the QC strains must fall within their acceptable ranges for the test to be considered valid.

Below is a diagram of the experimental workflow:



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Caption: Standard workflow for a **colistin** broth microdilution assay.

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